molecular formula C21H22N4O2 B2639473 N-(naphthalen-1-ylmethyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide CAS No. 2034472-33-6

N-(naphthalen-1-ylmethyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide

Cat. No.: B2639473
CAS No.: 2034472-33-6
M. Wt: 362.433
InChI Key: KRBCIVGJULEDAJ-UHFFFAOYSA-N
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Description

N-(naphthalen-1-ylmethyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphthalen-1-ylmethyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route may include:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate starting materials.

    Introduction of the Naphthalen-1-ylmethyl Group: This step involves the alkylation of the piperidine ring with a naphthalen-1-ylmethyl halide under basic conditions.

    Attachment of the Pyrimidin-4-yloxy Group: The pyrimidin-4-yloxy group can be introduced through nucleophilic substitution reactions using pyrimidine derivatives.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through amidation reactions using appropriate reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to improve yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(naphthalen-1-ylmethyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in polar solvents.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(naphthalen-1-ylmethyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide would depend on its specific interactions with molecular targets. This may involve binding to receptors, enzymes, or other biomolecules, leading to modulation of biological pathways and effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(naphthalen-1-ylmethyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide
  • N-(naphthalen-1-ylmethyl)-3-(pyrimidin-5-yloxy)piperidine-1-carboxamide
  • N-(naphthalen-1-ylmethyl)-3-(pyrimidin-4-yloxy)piperidine-1-sulfonamide

Uniqueness

N-(naphthalen-1-ylmethyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(naphthalen-1-ylmethyl)-3-pyrimidin-4-yloxypiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2/c26-21(23-13-17-7-3-6-16-5-1-2-9-19(16)17)25-12-4-8-18(14-25)27-20-10-11-22-15-24-20/h1-3,5-7,9-11,15,18H,4,8,12-14H2,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBCIVGJULEDAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NCC2=CC=CC3=CC=CC=C32)OC4=NC=NC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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